molecular formula C22H18N2O4S2 B2773324 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922995-50-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2773324
CAS No.: 922995-50-4
M. Wt: 438.52
InChI Key: IJFYVKOHAIDIDC-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 4,5-dihydroacenaphtho[5,4-d]thiazole scaffold, a fused heterocyclic system known to be of significant interest in medicinal chemistry . The core structure is functionalized with a (4-methoxyphenyl)sulfonyl)acetamide group, which may influence the compound's electronic properties, solubility, and binding affinity. The dihydroacenaphthothiazole core is a privileged structure in drug discovery. Related compounds based on this and similar scaffolds, such as 1,3,4-thiadiazole derivatives, have been extensively investigated and demonstrate a range of potent biological activities, particularly as anticancer agents against various cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . While the specific biological profile of this exact compound requires empirical determination, its structural features make it a valuable candidate for screening in oncology and molecular pharmacology programs. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex polyheterocyclic systems or as a standard in structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-19(25)23-22-24-21-17-4-2-3-13-5-6-14(20(13)17)11-18(21)29-22/h2-4,7-11H,5-6,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYVKOHAIDIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a fused acenaphthothiazole core and a sulfonamide functional group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O4S2C_{22}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 438.5 g/mol. The compound's structure allows for various interactions with biological targets due to its hydrophobic and polar regions, enhancing its solubility and potential bioactivity .

Property Value
Molecular FormulaC22H18N2O4S2
Molecular Weight438.5 g/mol
CAS Number922995-50-4

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. The thiazole derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, this compound has been investigated for its efficacy against breast cancer and leukemia cells .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that play roles in cell signaling pathways related to cancer progression. The sulfonamide group may enhance the compound's binding affinity to target proteins, potentially leading to the modulation of their activity .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The compound was observed to induce apoptosis through the activation of caspase pathways .
  • In Vivo Studies :
    • In animal models, administration of this compound led to reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a chemotherapeutic agent with minimal side effects compared to conventional treatments .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics, suggesting good bioavailability. The compound exhibited a half-life suitable for therapeutic applications .

Q & A

Q. What are the key synthetic pathways and purification strategies for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by sulfonylation and acetylation. Microwave-assisted reactions are recommended to enhance reaction efficiency and reduce time, as demonstrated in analogous thiazole derivatives . Purification often employs flash column chromatography with solvent systems like n-hexane/ethyl acetate, validated by thin-layer chromatography (TLC) to monitor intermediate steps . Final product purity is confirmed via HPLC and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the thiazole ring, sulfonyl, and acetamide moieties. Aromatic protons in the 4-methoxyphenyl group typically resonate at δ 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group) .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro enzyme inhibition assays: Measure binding affinity (IC50) against targets like dihydropteroate synthase, leveraging sulfonamide’s known role in folate synthesis inhibition .
  • Antimicrobial susceptibility testing: Use standardized microdilution methods (e.g., CLSI guidelines) to assess minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict biological activity?

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental data to optimize yields .
  • Molecular Docking: Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock. For sulfonamide derivatives, docking into bacterial dihydropteroate synthase active sites can prioritize compounds for synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves: Replicate assays with varying concentrations to confirm IC50/MIC reproducibility.
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, 4-methoxyphenyl sulfonyl groups may enhance solubility but reduce membrane permeability .
  • Control Experiments: Rule out assay interference (e.g., compound aggregation) using detergent-based controls .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity.
  • Co-solvent Systems: Use DMSO/PEG mixtures for aqueous solubility without destabilizing the compound .
  • Nanoparticle Encapsulation: Lipid-based carriers enhance delivery to target tissues, as tested in analogous thiadiazole derivatives .

Methodological Tables

Table 1. Key Reaction Parameters for Microwave-Assisted Synthesis

ParameterOptimal Range
Temperature80–120°C
Reaction Time10–30 minutes
SolventDMF or DCM
CatalystTriethylamine (TEA)

Table 2. Common Analytical Challenges and Solutions

ChallengeResolution
Overlapping NMR peaksUse 2D NMR (COSY, HSQC)
Low HRMS sensitivityEmploy nano-ESI sources

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